molecular formula C8H12N2O2 B13246899 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid

3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13246899
M. Wt: 168.19 g/mol
InChI Key: FVVLUTXXHDGTHR-UHFFFAOYSA-N
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Description

3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 3,4-dimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the condensation reaction between 3,4-dimethyl-1H-pyrazole and 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethyl-1H-pyrazol-5-yl)acetic acid
  • 3-(3,4-dimethyl-1H-pyrazol-5-yl)butanoic acid
  • 3-(3,4-dimethyl-1H-pyrazol-5-yl)pentanoic acid

Uniqueness

Compared to similar compounds, 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific propanoic acid moiety, which influences its chemical reactivity and biological activity. The presence of the propanoic acid group can enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)9-10-7(5)3-4-8(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

FVVLUTXXHDGTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1CCC(=O)O)C

Origin of Product

United States

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